molecular formula C7H5Cl2NO B12824413 3-Chloro-5-methylisonicotinoyl chloride

3-Chloro-5-methylisonicotinoyl chloride

Cat. No.: B12824413
M. Wt: 190.02 g/mol
InChI Key: KUCOVUOLLJRCEI-UHFFFAOYSA-N
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Description

However, based on its name, it can be inferred that this compound is a substituted pyridine derivative featuring a chloro group at the 3-position and a methyl group at the 5-position, with a reactive acyl chloride functional group. Such derivatives are typically used as intermediates in pharmaceuticals, agrochemicals, or materials science due to their electrophilic reactivity .

Properties

Molecular Formula

C7H5Cl2NO

Molecular Weight

190.02 g/mol

IUPAC Name

3-chloro-5-methylpyridine-4-carbonyl chloride

InChI

InChI=1S/C7H5Cl2NO/c1-4-2-10-3-5(8)6(4)7(9)11/h2-3H,1H3

InChI Key

KUCOVUOLLJRCEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1C(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-methylisonicotinoyl chloride typically involves the chlorination of 5-methylisonicotinic acid. One common method is the reaction of 5-methylisonicotinic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C7H7NO2+SOCl2C7H5Cl2NO+SO2+HCl\text{C7H7NO2} + \text{SOCl2} \rightarrow \text{C7H5Cl2NO} + \text{SO2} + \text{HCl} C7H7NO2+SOCl2→C7H5Cl2NO+SO2+HCl

In this reaction, thionyl chloride acts as both a chlorinating agent and a dehydrating agent, converting the carboxylic acid group into an acyl chloride.

Industrial Production Methods

On an industrial scale, the production of 3-Chloro-5-methylisonicotinoyl chloride can be achieved using similar methods but with optimized conditions for higher yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-methylisonicotinoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form 3-chloro-5-methylisonicotinic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with 3-Chloro-5-methylisonicotinoyl chloride under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.

    Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.

    Reduction: Requires strong reducing agents and anhydrous conditions.

Major Products Formed

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    3-Chloro-5-methylisonicotinic acid: Formed by hydrolysis.

Scientific Research Applications

3-Chloro-5-methylisonicotinoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting bacterial and viral infections.

    Material Science: Utilized in the preparation of functionalized materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-5-methylisonicotinoyl chloride primarily involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and the nature of the nucleophiles involved.

Comparison with Similar Compounds

Key Observations :

  • 11i).
  • Methyl groups (as in 3-Chloro-5-methylisonicotinoyl chloride) may reduce solubility in polar solvents compared to nitro or methoxy analogs.

Reactivity and Functional Group Interactions

For instance:

  • Compounds 11i–11m undergo multicomponent heterocyclizations with carbonyl compounds, leveraging their amino-isoxazole moiety .
  • In contrast, 3-Chloro-5-methylisonicotinoyl chloride likely participates in nucleophilic acyl substitutions, forming amides or esters.

Spectral Data Comparison

While direct NMR/MS data for 3-Chloro-5-methylisonicotinoyl chloride are absent, analogs in demonstrate how substituents influence spectral profiles:

  • Chloro groups : Cause deshielding in 13C NMR (e.g., δ 125–135 ppm for aromatic carbons adjacent to Cl) .
  • Methyl groups : Produce sharp singlets in 1H NMR (δ 2.10–2.40 ppm) and upfield shifts in 13C NMR (δ 20–25 ppm) .

Biological Activity

3-Chloro-5-methylisonicotinoyl chloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological applications, supported by relevant data and case studies.

The synthesis of 3-Chloro-5-methylisonicotinoyl chloride typically involves the chlorination of 5-methylisonicotinic acid. A common method is the reaction with thionyl chloride (SOCl2) under reflux conditions, converting the carboxylic acid into an acyl chloride:

C7H7NO2+SOCl2C7H5Cl2NO+SO2+HCl\text{C}_7\text{H}_7\text{NO}_2+\text{SOCl}_2\rightarrow \text{C}_7\text{H}_5\text{Cl}_2\text{NO}+\text{SO}_2+\text{HCl}

This reaction highlights its reactivity as an acylating agent, allowing it to form covalent bonds with nucleophiles in biological systems, which can lead to the inhibition of enzyme activity or disruption of cellular processes.

The primary mechanism of action for 3-Chloro-5-methylisonicotinoyl chloride involves its role as an acylating agent. It reacts with nucleophilic sites in biological molecules, such as amino acids in proteins, potentially leading to:

  • Enzyme Inhibition : By modifying active sites of enzymes.
  • Cellular Disruption : Interfering with cellular signaling pathways.

The specificity and efficacy of these interactions depend on the nature of the nucleophiles involved and the cellular context.

Anticancer Properties

Recent studies have indicated that derivatives of 3-Chloro-5-methylisonicotinoyl chloride exhibit significant anticancer activity. For instance, compounds synthesized from this precursor have shown promising results against various cancer cell lines:

CompoundCancer TypeGrowth Inhibition (%)Lethality (%)
17aLeukemia70.81 - 94.7529.73
17bColon Cancer92.23 - 100.0040.37
17cBreast Cancer78.66 - 100.0036.18

These compounds exhibited high growth inhibition rates across multiple cancer types, suggesting that they may serve as effective therapeutic agents in cancer treatment .

Antitubercular Activity

In addition to anticancer properties, some studies have investigated the antitubercular effects of related compounds derived from 3-Chloro-5-methylisonicotinoyl chloride. These compounds demonstrated significant inhibitory effects against Mycobacterium tuberculosis, indicating potential for use in tuberculosis therapies .

Case Studies

  • Study on Anticancer Activity : A recent publication detailed the synthesis and evaluation of several derivatives based on 3-Chloro-5-methylisonicotinoyl chloride. The study found that certain derivatives had IC50 values below 10 µM against various cancer cell lines, highlighting their potential as lead compounds for drug development .
  • Antitubercular Research : Another study explored the efficacy of synthesized compounds against M. tuberculosis. The results indicated that some derivatives exhibited MIC values comparable to standard antitubercular drugs, suggesting their potential utility in treating resistant strains.

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